molecular formula C34H28N6O9S3 B13762239 Brilliant Purpurin R CAS No. 25188-31-2

Brilliant Purpurin R

Cat. No.: B13762239
CAS No.: 25188-31-2
M. Wt: 760.8 g/mol
InChI Key: LIFWPZLVTZZVLJ-UHFFFAOYSA-N
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Description

It is a member of the anthraquinone family, specifically a derivative of 1,2,4-trihydroxy-9,10-anthraquinone . This compound is known for its vibrant red color and its application in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Brilliant Purpurin R can be synthesized through several methods. One common approach involves the reaction of 1,2,4-trihydroxyanthraquinone with appropriate reagents under controlled conditions . The synthesis typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-capacity reactors, continuous monitoring of reaction parameters, and purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Brilliant Purpurin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl groups and the anthraquinone structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones .

Comparison with Similar Compounds

Brilliant Purpurin R can be compared with other anthraquinone derivatives such as alizarin and purpurin . While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and its vibrant red color. Other similar compounds include:

Properties

CAS No.

25188-31-2

Molecular Formula

C34H28N6O9S3

Molecular Weight

760.8 g/mol

IUPAC Name

3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

LIFWPZLVTZZVLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N

Origin of Product

United States

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